N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide
Description
N-[3-(1H-Benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide (molecular formula: C₂₁H₁₆ClN₃O, molecular weight: ~361.8 g/mol) is a synthetic acetamide derivative featuring a benzimidazole core linked to a 4-chlorophenyl group via an acetamide bridge. This compound’s structural framework is analogous to bioactive molecules with reported anticancer, antimicrobial, and enzyme-inhibitory properties .
Properties
Molecular Formula |
C21H16ClN3O |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C21H16ClN3O/c22-16-10-8-14(9-11-16)12-20(26)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)25-21/h1-11,13H,12H2,(H,23,26)(H,24,25) |
InChI Key |
DAZMWMLGIUBFIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation of o-Phenylenediamine with Aromatic Aldehydes
The benzimidazole scaffold is typically constructed via acid-catalyzed condensation of o-phenylenediamine with substituted benzaldehydes. For N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide, this step requires 3-carboxyphenylbenzaldehyde as the starting aldehyde. Under reflux in ethanol with hydrochloric acid as a catalyst, the reaction proceeds via cyclodehydration to yield 3-(1H-benzimidazol-2-yl)phenyl methanol. Oxidation of the methanol intermediate to the corresponding carboxylic acid is achieved using potassium permanganate in aqueous sulfuric acid.
Alternative Route: Nitrile Hydrolysis
A patent-derived method involves alkylating benzimidazole with bromoacetonitrile in ethanol using potassium tert-butoxide as a base, followed by hydrolysis with 18% hydrochloric acid to yield (1H-benzimidazol-1-yl)acetic acid. While this pathway primarily targets 1-substituted benzimidazoles, adaptation to 2-substituted variants (as required for the target compound) necessitates regioselective control, achievable through sterically hindered bases or low-temperature conditions.
Acetamide Functionalization
Acyl Chloride-Mediated Coupling
The carboxylic acid intermediate, 3-(1H-benzimidazol-2-yl)phenylacetic acid, is converted to its acyl chloride using thionyl chloride (SOCl₂) in dimethylformamide (DMF). Subsequent reaction with 4-chloroaniline in the presence of pyridine yields the target acetamide. This method, adapted from Scheme I in patent US20070105920, achieves moderate yields (45–60%) but requires rigorous purification via column chromatography (silica gel, 0–10% methanol in dichloromethane).
Reaction Conditions:
-
Acyl chloride formation: 1 h stirring at room temperature with SOCl₂.
-
Amide coupling: 17 h at room temperature with 4-chloroaniline and pyridine.
Direct Amidation Using Coupling Agents
An alternative approach employs O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a coupling agent. The carboxylic acid is activated in situ with HATU and N,N-diisopropylethylamine (DIPEA), followed by addition of 4-chloroaniline. This method, adapted from benzimidazole derivatization studies, offers higher yields (70–75%) and shorter reaction times (4–6 h).
Optimization and Spectral Characterization
Solvent and Temperature Effects
-
Solvent: DMF and dichloromethane are optimal for acyl chloride stability, while DMSO enhances HATU-mediated reactions.
-
Temperature: Room temperature suffices for HATU-based amidation, whereas SOCl₂-mediated routes require controlled exothermic conditions.
Spectroscopic Data
FTIR (KBr, cm⁻¹):
-
3313 (N–H stretch, aromatic), 1719 (C=O stretch, amide), 1615 (C=N stretch, benzimidazole).
¹H NMR (400 MHz, DMSO-d₆): -
δ 2.5 (s, 3H, CH₃ from acetamide), δ 7.3–7.9 (m, 9H, aromatic protons), δ 10.4 (s, 1H, NH amide).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Purification |
|---|---|---|---|
| Acyl chloride (SOCl₂) | 45–60 | 18 h | Column chromatography |
| HATU-mediated amidation | 70–75 | 6 h | Recrystallization (ethanol) |
The HATU method outperforms traditional acyl chloride routes in yield and efficiency but incurs higher reagent costs. Conversely, SOCl₂-based synthesis is cost-effective but generates stoichiometric HCl, necessitating neutralization steps.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds with benzimidazole moieties exhibit significant antimicrobial properties. N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide has been studied for its effectiveness against various bacterial and fungal strains.
Case Studies
- A study evaluated a series of benzimidazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting strong antimicrobial activity .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| N8 | 1.43 | E. coli |
| N22 | 2.60 | K. pneumoniae |
| N23 | 2.65 | Staphylococcus |
Anticancer Activity
The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines.
Case Studies
- In vitro studies revealed that this compound exhibited cytotoxic effects on human colorectal carcinoma cells (HCT116), with IC50 values significantly lower than those of standard chemotherapeutic agents such as 5-fluorouracil (5-FU). For instance, compounds derived from similar structures showed IC50 values ranging from 4.53 to 9.99 µM against HCT116 cells .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| N9 | 5.85 | HCT116 |
| N18 | 4.53 | HCT116 |
| 5-FU | 9.99 | HCT116 |
Enzyme Inhibition
This compound has shown promise as an inhibitor of key enzymes related to various diseases.
Case Studies
Mechanism of Action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-CHLOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole moiety is known to bind to various biological targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Key Modifications
The following compounds share structural motifs with the target molecule, differing in heterocyclic cores, substituents, or linker groups:
Key Comparisons
Heterocyclic Core Modifications
- Benzimidazole vs. Thiazole/Oxadiazole : The target’s benzimidazole core (rigid, planar) may offer superior DNA intercalation or kinase binding compared to thiazole () or oxadiazole () analogs. Thiazole derivatives, however, often exhibit broader antimicrobial spectra .
Substituent Effects
- Chlorophenyl vs.
- Morpholine/Piperazine Additions : Compounds with morpholinyl () or piperazine () groups demonstrate improved aqueous solubility, a trait the target may lack due to its unmodified benzimidazole .
Physicochemical Properties
- Melting Points : The target’s melting point is likely >200°C (inferred from benzimidazole analogs in ), comparable to oxadiazole derivatives (e.g., 8g: 227–228°C) .
- Solubility: Morpholine-containing analogs () exhibit higher solubility in polar solvents, whereas the target’s nonpolar substituents may limit aqueous solubility .
Biological Activity
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of cancer treatment and antimicrobial properties. This article delves into the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.
Structure and Characteristics
The molecular formula of this compound is , with a molecular weight of 362. The compound features a benzimidazole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H16ClN3O |
| Molecular Weight | 362 |
| LogP | 4.99 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
| Polar Surface Area | 57.8 |
Anticancer Activity
Research indicates that benzimidazole derivatives, including this compound, exhibit significant anticancer properties. A study evaluated various benzimidazole derivatives for their ability to inhibit mammalian type I DNA topoisomerase, an enzyme crucial for DNA replication. The results demonstrated that certain derivatives could effectively inhibit topoisomerase activity and exhibit cytotoxic effects against cancer cell lines such as HeLa (cervical adenocarcinoma), MCF7 (breast adenocarcinoma), and A431 (skin epidermoid carcinoma) .
Case Study: Cytotoxicity Assays
In a comparative study, several derivatives were tested against cancer cell lines, revealing varying degrees of cytotoxicity:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| This compound | 16.38 | MDA-MB-231 (breast cancer) |
| 5-chloro-2-(2-hydroxyphenyl)-1H-benzimidazole | 8.00 | HeLa |
| Camptothecin | 0.41 | MDA-MB-231 |
The compound demonstrated promising activity with an IC50 value of approximately 16.38 μM against the MDA-MB-231 cell line .
Antimicrobial Activity
Benzimidazole derivatives are also recognized for their antimicrobial properties. A study assessed the antimicrobial efficacy of various derivatives against common pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated that this compound exhibited significant antimicrobial activity.
Antimicrobial Efficacy Table
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 128 |
These findings suggest that the compound has potential as a therapeutic agent against bacterial infections .
The biological activity of this compound can be attributed to its ability to interfere with cellular processes such as DNA replication and repair. The benzimidazole core is known to induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of pro-apoptotic factors .
Q & A
Q. What are the key synthetic steps and reaction optimization strategies for synthesizing N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with precursors like 2-hydrazinobenzothiazole and chlorobenzenesulfonyl chlorides. Key steps include:
- Coupling reactions : Amide bond formation between the benzimidazole-containing phenyl group and the 4-chlorophenylacetamide moiety under reflux conditions in solvents like ethanol or dichloromethane .
- Purification : Thin-layer chromatography (TLC) is used to monitor reaction progress, followed by column chromatography or recrystallization for isolation .
- Optimization : Parameters such as temperature (reflux vs. room temperature), solvent polarity, and stoichiometric ratios are adjusted to improve yield (e.g., 60-80% yields reported in similar syntheses) .
Q. Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
- Methodological Answer : Essential techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- Melting Point Analysis : Consistency with literature values to assess purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?
- Methodological Answer : SAR studies involve systematic modifications:
- Substituent Variation : Introduce electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups on the benzimidazole or acetamide moieties to assess impact on activity .
- Biological Assays : Test derivatives in in vitro models (e.g., cancer cell lines like MCF-7 or antimicrobial assays) to correlate structural changes with activity shifts .
- Computational Modeling : Molecular docking or MD simulations to predict binding affinities with targets like kinases or DNA topoisomerases .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Contradictions may arise from assay variability or impurities. Solutions include:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., fixed cell passage numbers, serum-free media) .
- Orthogonal Assays : Validate results using complementary methods (e.g., ATP-based viability assays alongside apoptosis markers) .
- Purity Verification : Re-characterize compounds via HPLC or NMR before testing .
Q. How do crystallographic studies enhance understanding of this compound’s interactions with biological targets?
- Methodological Answer : X-ray crystallography reveals:
- Binding Modes : Direct visualization of hydrogen bonds (e.g., between the acetamide carbonyl and active-site residues) and hydrophobic interactions .
- Conformational Flexibility : Analysis of torsional angles (e.g., benzimidazole ring planarity) to guide derivative design for improved target engagement .
Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies involve:
- pH-Dependent Degradation : Incubate the compound in buffers (pH 2–8) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Oxidative/Reductive Stress : Expose to H₂O₂ or glutathione to simulate intracellular environments .
- Metabolic Stability : Use liver microsomes or hepatocyte models to assess CYP450-mediated metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
